3,5-Dibromo-4-methylphenol
Overview
Description
3,5-Dibromo-4-methylphenol is a chemical compound known for its unique molecular structure and potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of derivatives similar to 3,5-Dibromo-4-methylphenol has been reported. For instance, novel heteroquinonoid compounds as potential electron acceptors, including 3,6-dibromo derivatives, have been synthesized via reactions involving tetracyanoethylene oxide or palladium-catalyzed substitution reactions (Yui et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,5-Dibromo-4-methylphenol has been examined using X-ray crystallography and spectroscopic methods, providing insights into their molecular geometry and intermolecular interactions (Alaşalvar et al., 2014).
Chemical Reactions and Properties
The reactivity of 3,5-Dibromo-4-methylphenol analogs has been explored. For example, studies on the synthesis of 3,4-dibromo derivatives and their conductive complexes have revealed interesting chemical properties and high electrical conductivities in certain conditions (Yui et al., 1989).
Physical Properties Analysis
Research on compounds similar to 3,5-Dibromo-4-methylphenol has included investigations into their solid-state conformations and crystal structures, providing insights into their physical properties (Ferguson et al., 1989).
Scientific Research Applications
Antioxidant Activity : A study isolated bromophenols, including compounds similar to 3,5-Dibromo-4-methylphenol, from the red algae Vertebrata lanosa. These compounds demonstrated significant cellular antioxidant activity (Olsen, Hansen, Isaksson, & Andersen, 2013).
Antibacterial Properties : Bromophenols derived from the marine red alga Rhodomela confervoides, which include structures similar to 3,5-Dibromo-4-methylphenol, exhibited moderate to strong antibacterial activity against various bacterial strains (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Radical Scavenging Activities : Compounds related to 3,5-Dibromo-4-methylphenol have been synthesized and evaluated for their radical scavenging activities. These studies show that such compounds can be effective in scavenging free radicals (Alaşalvar, Soylu, Güder, Albayrak, Apaydın, & Dilek, 2014).
Prototropy and Therapeutic Potential : Research on Schiff bases, including compounds structurally related to 3,5-Dibromo-4-methylphenol, indicates potential for usage as therapeutic agents and ingredients in medicinal and food industries due to their radical scavenging properties (Kaştaş, Kaştaş, Güder, Gür, Muğlu, & Büyükgüngör, 2017).
Chemical Synthesis and Pharmaceutical Applications : The compound has been involved in the synthesis of hyperbranched polymers, indicating its potential in material science (Sinananwanich, Segawa, Higashihara, & Ueda, 2009). Additionally, its derivatives have been explored for selective inhibition of PR-SET7 and EZH2, indicating potential applications in cancer therapy (Valente et al., 2012).
Safety And Hazards
3,5-Dibromo-4-methylphenol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing . If the compound comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes in contact with the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
3,5-dibromo-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCQKKVGMZCWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930598 | |
Record name | 3,5-Dibromo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methylphenol | |
CAS RN |
13979-81-2, 86006-42-0 | |
Record name | 3,5-Dibromo-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, dibromomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibromo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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